Potassium 2,4,5-Trichlorobenzenesulfonate

Catalog No.
S1903555
CAS No.
62625-17-6
M.F
C6H3Cl3KO3S
M. Wt
300.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2,4,5-Trichlorobenzenesulfonate

CAS Number

62625-17-6

Product Name

Potassium 2,4,5-Trichlorobenzenesulfonate

IUPAC Name

potassium;2,4,5-trichlorobenzenesulfonate

Molecular Formula

C6H3Cl3KO3S

Molecular Weight

300.6 g/mol

InChI

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);

InChI Key

CFAQAXTYLHAIFG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K]

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions, along with a sulfonate group. The molecular formula of this compound is C6H2Cl3KO3SC_6H_2Cl_3KO_3S, and it has a molecular weight of approximately 299.60 g/mol. This compound exists as a white to light yellow solid and is soluble in polar solvents due to the presence of the sulfonate group, which enhances its ionic character .

Due to limited research, specific safety information on KTCBS is unavailable. However, considering its structure, it's advisable to handle it with caution, similar to other chlorinated aromatic compounds, which can be toxic and irritating [].

  • Organic Chemistry: KTCBS can be used as a precursor or intermediate in the synthesis of other organic molecules. Its sulfonate group can participate in various chemical reactions, allowing researchers to modify or functionalize other organic compounds. Source:
  • Material Science: Due to its ionic properties, KTCBS might find applications in the development of new materials. For instance, it could be used as a component in electrolytes or ionic liquids for research purposes. Source:

  • Nucleophilic Substitution Reactions: The sulfonate group can be replaced by various nucleophiles such as amines and thiols, making it useful for synthesizing substituted aromatic compounds.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction processes under specific conditions. For instance, it can be oxidized using potassium permanganate or hydrogen peroxide, leading to different functionalized products.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically performed in polar solvents at mild temperatures.
  • Oxidation: Carried out under acidic or basic conditions.
  • Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride under controlled environments.

The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate typically involves:

  • Sulfonation: The starting material, 2,4,5-trichlorobenzene, is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
  • Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
  • Purification: The product is purified through crystallization and drying processes to achieve high purity levels .

In industrial settings, this process is scaled up using specialized reactors to ensure efficiency and safety.

Potassium 2,4,5-Trichlorobenzenesulfonate finds diverse applications across various fields:

  • Organic Synthesis: Used as a reagent for preparing substituted aromatic compounds.
  • Biological Research: Investigated for its potential therapeutic applications and interactions with biological systems.
  • Chemical Industry: Serves as an intermediate in the production of specialty chemicals .

Studies on the interactions of Potassium 2,4,5-Trichlorobenzenesulfonate focus on its binding affinities with various biomolecules. Its ability to participate in nucleophilic substitutions makes it a candidate for exploring enzyme-substrate interactions. Additionally, investigations into its effects on cellular pathways are ongoing to understand its potential therapeutic roles better.

Several compounds share structural similarities with Potassium 2,4,5-Trichlorobenzenesulfonate:

Compound NameStructure CharacteristicsUnique Features
Sodium 2,4,5-TrichlorobenzenesulfonateSimilar structure but contains sodium instead of potassiumDifferent solubility properties due to counterion
2,4,5-Trichlorobenzenesulfonic AcidParent compound without counterionActs as a strong acid compared to the salt form

Uniqueness

The uniqueness of Potassium 2,4,5-Trichlorobenzenesulfonate lies in its potassium counterion. This influences its solubility and reactivity compared to sodium salts or the free acid form. The potassium ion can enhance the stability and handling characteristics of the compound in various applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.850555 g/mol

Monoisotopic Mass

298.850555 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62625-17-6

General Manufacturing Information

Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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